3-(6-chloropyridazin-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloropyridazin-3-yl)-1H-indole is a heterocyclic compound that features both an indole and a chloropyridazine moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the chloropyridazine ring can impart unique chemical properties.
Preparation Methods
The synthesis of 3-(6-chloropyridazin-3-yl)-1H-indole typically involves the reaction of 6-chloropyridazine with an indole derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 6-chloropyridazine is reacted with an indole boronic acid under basic conditions. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide at elevated temperatures .
Chemical Reactions Analysis
3-(6-Chloropyridazin-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The chloropyridazine moiety can be reduced to form the corresponding dihydropyridazine derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(6-Chloropyridazin-3-yl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer, antibacterial, and antifungal agent.
Industry: It can be used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(6-chloropyridazin-3-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, derivatives of this compound have been shown to interact with nicotinic acetylcholine receptors, which are involved in neurotransmission . The exact pathways and molecular targets can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
3-(6-Chloropyridazin-3-yl)-1H-indole can be compared to other similar compounds, such as:
3-(6-Chloropyridazin-3-yl)benzonitrile: This compound also features a chloropyridazine moiety but has a benzonitrile group instead of an indole ring.
6-Chloropyridazin-3-yl derivatives: These compounds have various substituents on the pyridazine ring and can exhibit different biological activities.
The uniqueness of this compound lies in its combination of the indole and chloropyridazine moieties, which can impart unique chemical and biological properties.
Properties
IUPAC Name |
3-(6-chloropyridazin-3-yl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-12-6-5-11(15-16-12)9-7-14-10-4-2-1-3-8(9)10/h1-7,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXGESVVZOJONY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377053 |
Source
|
Record name | 3-(6-chloropyridazin-3-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129287-26-9 |
Source
|
Record name | 3-(6-chloropyridazin-3-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.